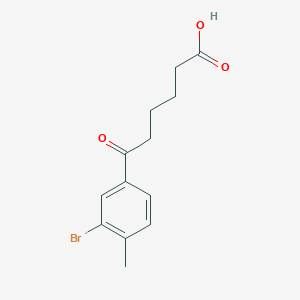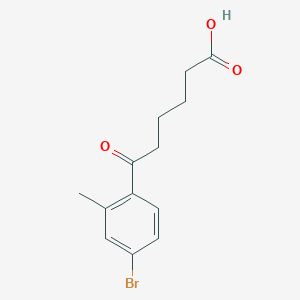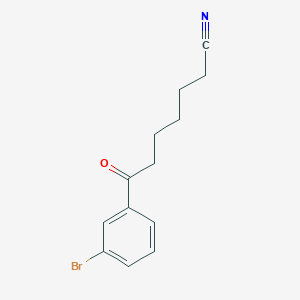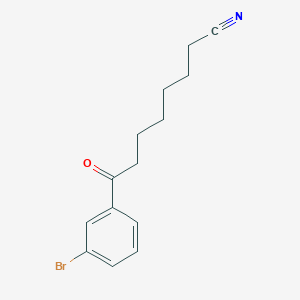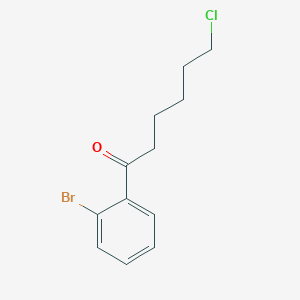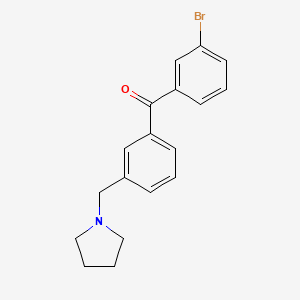
3-Bromo-3'-pyrrolidinomethyl benzophenone
Vue d'ensemble
Description
The compound "3-Bromo-3'-pyrrolidinomethyl benzophenone" is not directly mentioned in the provided papers. However, the papers do discuss various brominated benzophenone derivatives and their synthesis, which can provide insights into the potential characteristics and synthetic pathways that might be relevant for "3-Bromo-3'-pyrrolidinomethyl benzophenone" .
Synthesis Analysis
The synthesis of brominated benzophenone derivatives often involves halogenation reactions, as seen in the synthesis of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone, which was prepared from trimethoxybenzene via a Friedel-Crafts reaction . Similarly, benzophenone arylhydrazones can react with bromine and pyridine to yield pyridinium bromides, which upon treatment with nucleophiles, can lead to various substituted benzophenone derivatives . These methods suggest that the synthesis of "3-Bromo-3'-pyrrolidinomethyl benzophenone" could potentially involve a halogenation step followed by a nucleophilic substitution with a pyrrolidinomethyl group.
Molecular Structure Analysis
The molecular structure of brominated benzophenone derivatives can be analyzed using spectroscopic techniques and computational methods such as density functional theory (DFT) . X-ray diffraction (XRD) data can provide information on the crystal structure, while spectroscopic techniques like FT-IR and UV-Vis can offer insights into the functional groups present in the molecule . For "3-Bromo-3'-pyrrolidinomethyl benzophenone," similar analytical techniques could be employed to determine its molecular structure.
Chemical Reactions Analysis
Brominated benzophenone derivatives can participate in various chemical reactions, including carbon-carbon coupling, which is crucial in the field of organic chemistry . The presence of a bromine atom in the benzophenone structure can make it a suitable candidate for further functionalization through nucleophilic substitution reactions . The pyrrolidinomethyl group in "3-Bromo-3'-pyrrolidinomethyl benzophenone" could also influence its reactivity, potentially offering unique sites for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzophenone derivatives can be influenced by their molecular structure. For instance, the presence of electron-withdrawing groups like bromine can affect the compound's electronic properties and reactivity . The nonlinear optical properties of such compounds can be significant due to the conjugation effect, and these properties can be computed using theoretical methods . The solubility, melting point, and stability of "3-Bromo-3'-pyrrolidinomethyl benzophenone" would be determined by its specific substituents and molecular geometry.
Applications De Recherche Scientifique
-
- Application Summary : 3-(Bromoacetyl)coumarins are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They are also used in the synthesis of various bioactive heterocyclic scaffolds .
- Methods of Application : The review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
- Results or Outcomes : These compounds have been used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
-
3-bromo-N-(3-fluorophenyl) benzenesulfonamide :
- Application Summary : Sulfonamides, including 3-bromo-N-(3-fluorophenyl) benzenesulfonamide, are used as antibacterial drugs .
- Methods of Application : This compound is synthesized by the amidation reaction .
- Results or Outcomes : The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
- Application Summary : Benzophenone-3 is a common ingredient in sunscreen and personal care products. It is used for its ability to absorb UV light, thus protecting the skin from harmful rays .
- Methods of Application : Benzophenone-3 is typically applied topically as a component of sunscreen or other personal care products .
- Results or Outcomes : There is ongoing research into the potential toxicological effects of Benzophenone-3, including its impact on human health and the environment .
Safety And Hazards
- Toxicity : Assessing its toxicity profile is crucial for safe handling.
- Handling Precautions : Researchers should follow standard laboratory safety protocols.
- Environmental Impact : Consider its environmental persistence and potential harm.
Orientations Futures
- Biological Studies : Investigate its potential as a drug candidate or probe its interactions with biological macromolecules.
- Synthetic Optimization : Develop more efficient synthetic routes.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance desired properties.
- Applications : Assess its utility in materials science, catalysis, or other fields.
Propriétés
IUPAC Name |
(3-bromophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO/c19-17-8-4-7-16(12-17)18(21)15-6-3-5-14(11-15)13-20-9-1-2-10-20/h3-8,11-12H,1-2,9-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNJPCGDZLBCIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643193 | |
| Record name | (3-Bromophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-3'-pyrrolidinomethyl benzophenone | |
CAS RN |
898770-16-6 | |
| Record name | Methanone, (3-bromophenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



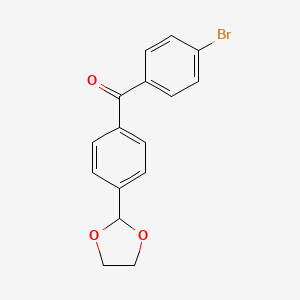
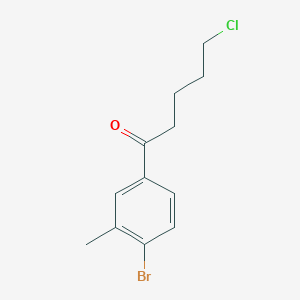
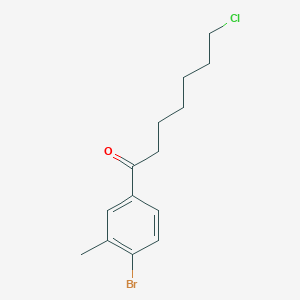
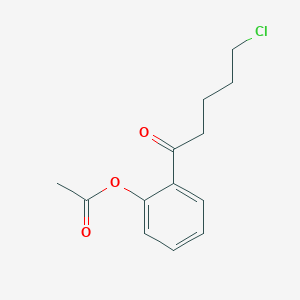
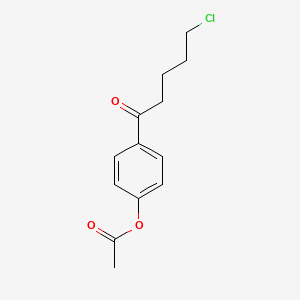
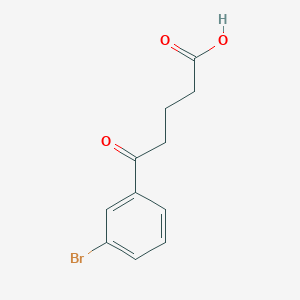
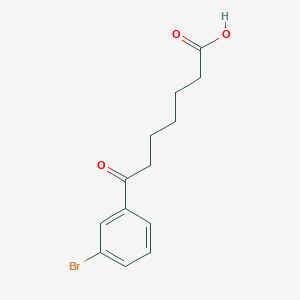
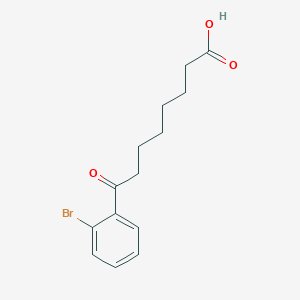
![7-([1,1'-Biphenyl]-4-yl)-7-oxoheptanoic acid](/img/structure/B1293227.png)
